![molecular formula C9H5F3N2O2 B1312884 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid CAS No. 2107-39-3](/img/structure/B1312884.png)
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid
Übersicht
Beschreibung
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound that belongs to the class of benzimidazole derivatives. The trifluoromethyl group (-CF3) attached to the benzimidazole ring imparts unique chemical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors for the trifluoromethylation process can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Recent studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid exhibit notable antihypertensive effects. For example, a series of synthesized compounds were evaluated for their ability to lower blood pressure. The results indicated that certain derivatives significantly reduced blood pressure compared to standard treatments, suggesting potential as angiotensin II antagonists .
Compound | Yield (%) | Activity |
---|---|---|
4'-(5-Bromo-6-methyl-2-trifluoromethyl-benzoimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid | 65% | High |
1-(2'-Carboxy-biphenyl-4-ylmethyl)-6-methyl-2-trifluoromethyl-3H-benzoimidazole-5-carboxylic acid | 73% | Moderate |
Cancer Treatment
The compound has also been studied for its interaction with cancer-related pathways. Specifically, it has been shown to inhibit the MICAL2 protein, which is involved in cytoskeleton dynamics and is overexpressed in various cancers. In vitro studies indicated that treatment with this compound led to significant reductions in cell proliferation in human dermal microvascular endothelial cells and renal cell adenocarcinoma cells .
Cell Type | Concentration (μM) | Proliferation Reduction (%) |
---|---|---|
HMEC-1 | 10 | 70 |
786-O | 10 | 35 |
Neuropharmacology
Another promising application is in the treatment of neurodegenerative disorders. Compounds based on benzimidazole structures have been explored for their potential to alleviate symptoms associated with sundown syndrome, a condition affecting individuals with dementia. The pharmacological profiles suggest these compounds may enhance cognitive function and reduce anxiety-related behaviors .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism by which it exerts its pharmacological effects often involves modulation of specific protein targets or pathways relevant to disease states.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological pathways, resulting in the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.
4,5-Difluoroimidazoles: Fluorinated imidazole derivatives with different substitution patterns and properties.
Uniqueness
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.
Chemical Structure and Properties
This compound (CAS Number: 2107-39-3) features a trifluoromethyl group attached to a benzimidazole ring, enhancing its lipophilicity and metabolic stability. This structural configuration contributes to its interaction with various biological targets, making it a versatile compound in pharmaceutical research.
Interaction with Enzymes
The compound has shown notable interactions with cytochrome P450 enzymes, where it binds to the heme iron atom. This interaction can influence enzyme activity, potentially leading to alterations in drug metabolism and efficacy. Additionally, it has been implicated in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Cellular Effects
In vitro studies indicate that this compound exhibits anti-inflammatory and anticancer properties. For instance, at low doses, it has demonstrated beneficial effects in reducing inflammation and inhibiting cancer cell proliferation .
The mechanism of action involves binding to specific biomolecules through its trifluoromethyl and carboxylic acid groups. This can lead to either inhibition or activation of target enzymes, depending on the context of the interaction.
Metabolic Pathways
The compound is primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups, enhancing water solubility for excretion. The metabolic pathways can yield various products depending on the reaction conditions.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. It has shown activity against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Escherichia coli | 3.9 µg/mL |
Candida albicans | 3.9 µg/mL |
These findings suggest that this compound may be effective against antibiotic-resistant strains .
Anticancer Activity
The anticancer efficacy of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values observed for different derivatives indicate promising cytotoxic effects:
Compound | IC50 (µM) |
---|---|
5-(Trifluoromethyl)-1H-benzimidazole derivative | 25.72 ± 3.95 |
Standard anticancer drug (e.g., Doxorubicin) | 0.31 |
These results underscore the potential of this compound as a lead in anticancer drug development .
Case Studies
Several case studies have documented the therapeutic applications of benzimidazole derivatives:
- Study on Antimicrobial Resistance : A study demonstrated that derivatives of benzimidazoles exhibited significant activity against MRSA strains, highlighting their potential as alternatives to conventional antibiotics .
- Anti-Cancer Efficacy : In vivo studies showed that treatment with certain benzimidazole derivatives resulted in reduced tumor growth in mouse models, supporting their development as anticancer agents .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZCURJVWLZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469925 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-39-3 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.